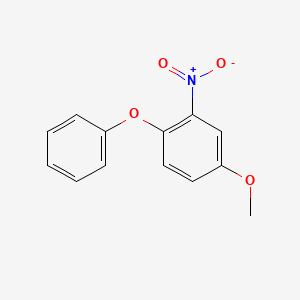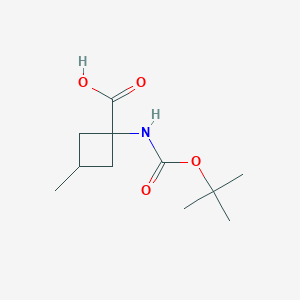
1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis, particularly in peptide synthesis, to protect amine functionalities from undesired reactions. This compound is of interest due to its stability and utility in various chemical processes.
Mechanism of Action
Target of Action
The primary target of the compound “1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid” is amines . The compound contains a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mode of Action
The compound interacts with its targets (amines) through a process known as protection and deprotection . The Boc group is added to the amine, protecting it during the synthesis process . The Boc group can then be removed under certain conditions, such as with strong acids like trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Biochemical Pathways
The compound affects the biochemical pathways involved in organic synthesis . By protecting amines during the synthesis process, it allows for the selective formation of bonds, thereby influencing the outcome of the synthesis . The exact downstream effects would depend on the specific synthesis process being undertaken.
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis . This allows for the selective formation of bonds, thereby influencing the outcome of the synthesis . The removal of the Boc group then allows the amine to participate in subsequent reactions .
Action Environment
The action of the compound is influenced by various environmental factors. For instance, the addition of the Boc group to amines can occur under aqueous conditions . The removal of the Boc group can be accomplished with strong acids , and the efficiency of this process can be influenced by factors such as temperature . Furthermore, the compound’s stability may be affected by factors such as exposure to air and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. For example, the reaction of tert-butyl dicarbonate with amino acid derivatives in the presence of a base under controlled temperature and pressure conditions is a common industrial approach .
Chemical Reactions Analysis
Types of Reactions
1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc group removal.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to form substituted products.
Major Products Formed
Scientific Research Applications
1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethyloxycarbonyl (Fmoc) protected amino acids: Another common protecting group used in peptide synthesis.
Carbobenzoxy (Cbz) protected amino acids: Used for similar purposes but with different deprotection conditions.
Uniqueness
1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in multi-step synthesis where selective deprotection is required .
Properties
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-11(6-7,8(13)14)12-9(15)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPNYOGGJJJOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
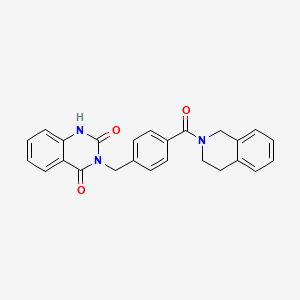
![2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B3005969.png)
![2-(4-(dimethylamino)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3005971.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3005972.png)
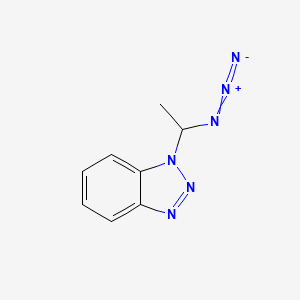
![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B3005975.png)
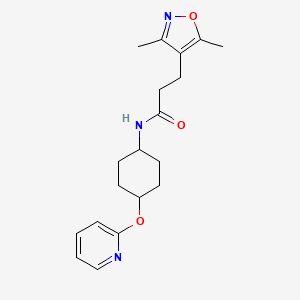
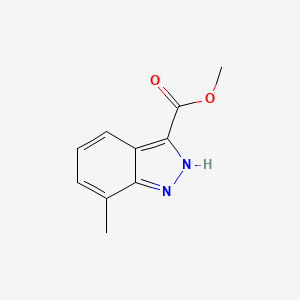
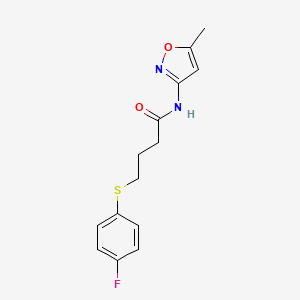
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3005980.png)
![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3005981.png)
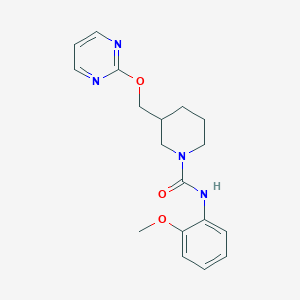
![2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3005983.png)
